molecular formula C17H11ClF3NO B1497591 (4-Chlorophenyl)(3-methyl-2-(trifluoromethyl)-1H-indol-1-YL)methanone CAS No. 913955-36-9

(4-Chlorophenyl)(3-methyl-2-(trifluoromethyl)-1H-indol-1-YL)methanone

Cat. No.: B1497591
CAS No.: 913955-36-9
M. Wt: 337.7 g/mol
InChI Key: FMSQINMBKNKLOU-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(3-methyl-2-(trifluoromethyl)-1H-indol-1-yl)methanone (CAS 913955-36-9) is a synthetic indole derivative with the molecular formula C17H11ClF3NO and a molecular weight of 337.72 g/mol . This compound features a dense array of functional groups, including a 4-chlorophenyl ketone and a 3-methyl-2-trifluoromethyl indole scaffold, making it a valuable and complex building block for advanced chemical synthesis and pharmacological research. The indole nucleus is a privileged structure in medicinal chemistry, known for its widespread presence in biologically active molecules and pharmaceuticals . Indole derivatives have been extensively researched and demonstrate a broad spectrum of biological activities, including antiviral, anticancer, anti-inflammatory, antimicrobial, and anti-HIV properties . While the specific biological data for this compound may be limited, its structural features align with those being explored for newer therapeutic possibilities. Researchers can leverage this compound as a key intermediate in developing novel active compounds or as a standard in analytical and metabolic studies. This product is provided For Research Use Only (RUO) and is not intended for human or veterinary diagnostic or therapeutic uses, or for personal use. Please inquire for availability, custom synthesis options, and specific packaging sizes.

Properties

IUPAC Name

(4-chlorophenyl)-[3-methyl-2-(trifluoromethyl)indol-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF3NO/c1-10-13-4-2-3-5-14(13)22(15(10)17(19,20)21)16(23)11-6-8-12(18)9-7-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSQINMBKNKLOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)C(=O)C3=CC=C(C=C3)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652025
Record name (4-Chlorophenyl)[3-methyl-2-(trifluoromethyl)-1H-indol-1-yl]methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913955-36-9
Record name (4-Chlorophenyl)[3-methyl-2-(trifluoromethyl)-1H-indol-1-yl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913955-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chlorophenyl)[3-methyl-2-(trifluoromethyl)-1H-indol-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (4-Chlorophenyl)(3-methyl-2-(trifluoromethyl)-1H-indol-1-YL)methanone , with CAS number 913955-36-9, is a member of the indole family known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C17H11ClF3NO
  • Molecular Weight : 337.72 g/mol
  • Structure : The compound features a chlorophenyl group and a trifluoromethyl group attached to an indole moiety, which is significant for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Reference
A431 (human epidermoid carcinoma)5.0
U251 (human glioblastoma)7.5
Jurkat (human T-cell leukemia)4.2

The structure-activity relationship (SAR) indicates that the presence of electron-withdrawing groups like trifluoromethyl enhances the compound's potency against cancer cells.

The proposed mechanism of action for compounds similar to this compound involves:

  • Inhibition of Cell Proliferation : Indole derivatives have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
  • Interference with Signaling Pathways : These compounds may disrupt critical signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.

Study 1: Anticancer Activity Evaluation

A study conducted on several indole derivatives, including the target compound, demonstrated significant cytotoxicity against A431 and U251 cell lines. The results indicated that modifications on the indole structure could enhance anticancer activity, particularly through the introduction of halogen substituents.

Study 2: SAR Analysis

A systematic SAR analysis revealed that the presence of both the chlorophenyl and trifluoromethyl groups contributed positively to the biological activity. Compounds lacking these functional groups showed markedly reduced efficacy in vitro.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to its structural similarity to bioactive indole derivatives. Indoles are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties.

Anticancer Activity

Recent studies have focused on the anticancer activity of (4-Chlorophenyl)(3-methyl-2-(trifluoromethyl)-1H-indol-1-YL)methanone. Research indicates that modifications in the indole structure can enhance the selectivity and potency against cancer cell lines. For instance:

  • A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the induction of apoptosis through the activation of caspase pathways .

Anti-inflammatory Properties

The compound's anti-inflammatory potential has also been explored. It has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory diseases such as arthritis and colitis .

Material Science

In material science, this compound is being researched for its application in developing advanced materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

OLEDs

The compound's unique electronic properties make it suitable for use as an emissive layer in OLEDs. Its ability to emit light when subjected to an electric current allows for the development of more efficient and brighter displays .

OPVs

In organic photovoltaics, the incorporation of this compound into polymer blends has shown promise in enhancing charge transport and improving overall device efficiency .

Research Tool

As a research tool, this compound serves as a valuable reference compound in pharmacological studies aimed at understanding the structure-activity relationship (SAR) of indole derivatives.

Structure-Activity Relationship Studies

SAR studies utilizing this compound have provided insights into how modifications to the indole structure can influence biological activity. This knowledge is crucial for designing new compounds with improved efficacy and reduced side effects .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAnticancer ActivityInduces apoptosis; effective against breast and lung cancer cell lines
Anti-inflammatory PropertiesInhibits pro-inflammatory cytokines; potential for treating arthritis
Material ScienceOLEDsSuitable for emissive layers; enhances brightness and efficiency
OPVsImproves charge transport; enhances device efficiency
Research ToolStructure-Activity Relationship StudiesProvides insights into modifying indole derivatives for better efficacy

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS) Reactions

The indole moiety facilitates electrophilic substitution at the C3 position. Key reactions include:

Formylation

Reaction with POCl₃-DMF (Vilsmeier-Haack conditions) yields 3-formyl derivatives:

Reagents/ConditionsProductYieldReference
POCl₃, DMF, 0–5°C3-Formyl-2-(trifluoromethyl)indole53%

This reaction proceeds via formation of a chloroiminium intermediate, directing formylation to the C3 position .

Friedel-Crafts Acylation

Acetylation occurs under AlCl₃ catalysis:

Reagents/CondientsProductYield
AcCl, AlCl₃, DCM3-Acetyl-2-(trifluoromethyl)indole64%

The trifluoromethyl group deactivates the indole ring but does not fully inhibit electrophilic attack at C3 .

Nucleophilic Reactions at the Ketone Group

The (4-chlorophenyl)methanone group participates in nucleophilic additions:

Hydrazone Formation

Reaction with substituted phenylhydrazines forms hydrazones under acidic conditions:

Hydrazine DerivativeConditionsProductYield
4-(Methylsulfonyl)phenylhydrazineEtOH, AcOH, refluxHydrazone derivative72%

Characterization data for the product (13a):

  • IR : 1685 cm⁻¹ (C=O), 1597 cm⁻¹ (C=N)

  • ¹H NMR : δ 8.17 (s, 1H, CH=N), 7.76–7.86 (m, aromatic protons)

Alkyne-Carbonyl Metathesis

In protic solvents, the compound undergoes alkyne-carbonyl metathesis with terminal alkynes under CSA catalysis:

AlkyneSolventProductYield
Phenylpropiolic acidMeOHα,β-Unsaturated CF₃ ketone74%

The reaction involves protonation of the carbonyl oxygen, followed by alkyne insertion and rearrangement .

Bisindolylmethane Formation

With aldehydes in acidic media, the compound forms bisindolylmethanes:

AldehydeConditionsProductYield
BenzaldehydeEtOH, MeSO₃H, 80°CBisindolylmethane derivative65%

Mechanism :

  • Initial formation of an oxonium ion from the aldehyde and indole.

  • Friedel-Crafts alkylation of a second indole molecule .

Catalytic C–H Functionalization

Ruthenium-catalyzed C–H activation enables regioselective functionalization:

CatalystSubstrateProductYield
[RuCl₂(p-cymene)]₂Ethyl 3-bromopropanoateC3-alkylated indole78%

Key spectral data for alkylated product (3ma):

  • ¹³C NMR : δ 192.17 (C=O), 20.82 (CH₃) .

Photochemical Cyclization

Under blue LED irradiation, intramolecular radical cyclization forms fused indole systems:

SubstrateConditionsProductYield
Bromoalkyne derivativeDMSO, 455 nmCyclized indole58%

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness lies in the combination of 3-methyl , 2-trifluoromethyl , and 4-chlorophenyl groups. Below is a comparative analysis with key analogs:

Compound Substituents on Indole Key Functional Groups Reported Bioactivity Molecular Weight References
(4-Chlorophenyl)(3-methyl-2-(trifluoromethyl)-1H-indol-1-yl)methanone 3-methyl, 2-CF₃ 4-Chlorophenyl, trifluoromethyl Inferred antifungal (CYP51 inhibition potential) 349.73
(4-Chlorophenyl)(2-methyl-1H-indol-1-yl)methanone (CAS: 50593-72-1) 2-methyl 4-Chlorophenyl Not explicitly reported; structural simplicity may reduce metabolic stability 269.73
4-Amino-3-(1H-indol-1-yl)phenylmethanone 4-amino, 3-indolyl 4-Hydroxyphenyl Anti-inflammatory, antifungal (ergosterol biosynthesis inhibition) 340.37
2-(4-Chlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol Triazolyl, indolyl 4-Chlorophenyl, triazole Antifungal (CYP51 inhibition) 397.85
(4-Chlorophenyl)(1-(pyrimidin-2-yl)piperidin-4-yl)methanone Pyrimidinyl-piperidine 4-Chlorophenyl, pyrimidine Not reported; structural focus on kinase inhibition 302.10
Key Comparisons

Substituent Effects on Bioactivity: The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to the simpler 2-methyl analog . This group is known to improve binding to hydrophobic enzyme pockets, as seen in CYP51 inhibitors like UDO and UDD (). The 3-methyl group may sterically hinder interactions compared to 4-amino or triazolyl substituents in other analogs, which directly participate in hydrogen bonding with biological targets .

Pharmacokinetic Properties: The target compound’s log P (predicted ~3.5–4.0 due to CF₃ and Cl) suggests moderate lipophilicity, aligning with analogs showing good intestinal absorption (e.g., 4-amino-indolyl derivatives in ) . Unlike triazole-containing analogs (), the absence of a polar group (e.g., hydroxyl or triazole) may reduce solubility but improve blood-brain barrier penetration.

Synthetic Accessibility :

  • The compound can be synthesized via Rh(III)-catalyzed C–H alkylation followed by Ugi reactions, similar to nitro-functionalized indoles in –3.
  • Comparatively, triazole-containing analogs () require multi-step protocols involving azole coupling, increasing synthetic complexity.

In contrast, 4-hydroxyphenyl analogs () show anti-inflammatory activity via MAP kinase inhibition, highlighting divergent therapeutic applications.

Data Tables

Table 1: Physicochemical Properties

Property Target Compound (4-Chlorophenyl)(2-methyl-1H-indol-1-yl)methanone 4-Hydroxyphenyl Analog ()
Molecular Weight 349.73 269.73 340.37
log P (Predicted) ~3.8 ~3.1 ~2.5
Water Solubility Low (log S ~-5.5) Moderate (log S ~-4.2) Moderate (log S ~-4.0)
Key Functional Groups CF₃, Cl Cl OH, NH₂

Table 2: Pharmacokinetic Comparison

Parameter Target Compound Triazole Analog () 4-Amino-Indolyl Derivative ()
Caco-2 Permeability High (predicted) Moderate High
% Intestinal Absorption >80% 65–75% >85%
CYP51 Inhibition Likely (structural inference) Confirmed Not reported

Preparation Methods

Preparation of the Indole Core with Trifluoromethyl and Methyl Substituents

The 3-methyl-2-(trifluoromethyl)-1H-indole nucleus is typically synthesized through tailored indole synthesis methods that allow substitution at the 2- and 3-positions:

  • Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazines with ketones or aldehydes to form hydrazones, which upon acid-catalyzed cyclization yield indoles. For example, 1-(4-benzoylphenyl)propan-1-one derivatives can be converted into substituted indoles by reaction with hydrazines and acid catalysts like boron trifluoride etherate in acetic acid, yielding indoles with substituents at the 3-position (methyl) and allowing introduction of trifluoromethyl groups by using appropriately substituted starting materials or reagents.

  • One-Pot Tandem Reactions: Recent methodologies employ camphorsulfonic acid-mediated one-pot tandem reactions starting from aminoacetophenone derivatives, aldehydes, propiolic acids, and isocyanides to synthesize functionalized indoles bearing trifluoromethyl groups. These methods provide efficient access to indole derivatives with diverse substitution patterns, including trifluoromethyl groups at the 2-position.

Introduction of the 4-Chlorobenzoyl Group (N-Benzoylation)

The acylation of the indole nitrogen with a 4-chlorobenzoyl moiety is a key step to obtain the target compound:

  • N-Benzoylation Using 4-Chlorobenzoyl Chloride: The indole nitrogen is acylated by reacting the indole derivative with 4-chlorobenzoyl chloride in the presence of a base (e.g., sodium hydride) in dry solvents such as dimethylformamide (DMF). This reaction yields the corresponding N-(4-chlorobenzoyl) indole ketone.

  • This step is often performed after the indole core is fully constructed with the methyl and trifluoromethyl substituents to ensure regioselectivity and avoid side reactions.

Example Synthetic Procedure Summary

Step Reagents & Conditions Outcome Yield & Notes
1. Formation of hydrazone Ketone (e.g., 1-(4-benzoylphenyl)propan-1-one) + phenylhydrazine in ethanol Hydrazone intermediate Typically high yield; monitored by TLC
2. Cyclization to indole Acid catalyst (e.g., BF3·OEt2) in acetic acid, reflux 3-methyl-1H-indole derivative Moderate to good yields (~50-75%)
3. Introduction of trifluoromethyl group Using trifluoromethyl-substituted starting materials or reagents 2-(trifluoromethyl) substitution achieved Requires specialized reagents
4. N-Benzoylation 4-chlorobenzoyl chloride, NaH, DMF, room temperature (4-Chlorophenyl)(3-methyl-2-(trifluoromethyl)-1H-indol-1-yl)methanone High yield; purified by recrystallization

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy: ^1H and ^13C NMR confirm the substitution pattern on the indole ring and the presence of the 4-chlorobenzoyl group. Chemical shifts correspond to aromatic protons, methyl groups at the 3-position, and signals consistent with trifluoromethyl substitution.

  • Mass Spectrometry: Molecular ion peaks confirm the molecular weight (337.72 g/mol) consistent with the formula C17H11ClF3NO, verifying the incorporation of trifluoromethyl and chlorophenyl groups.

  • Infrared Spectroscopy: Characteristic carbonyl stretching frequencies (~1680-1700 cm^-1) confirm the ketone functionality; NH stretching bands may be absent or shifted due to N-acylation.

Research Findings and Optimization Notes

  • The use of classical Fischer indole synthesis remains effective but can be limited by the availability of substituted ketones and the need for harsh acidic conditions.

  • Modern one-pot tandem reactions mediated by camphorsulfonic acid offer milder conditions and better functional group tolerance, allowing the synthesis of complex indole derivatives with trifluoromethyl groups.

  • N-Benzoylation is reliably achieved under basic conditions with acyl chlorides, and purification by recrystallization yields high-purity products suitable for further biological evaluation.

  • The presence of trifluoromethyl groups enhances the compound's chemical stability and lipophilicity, important for potential pharmaceutical applications.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents Conditions Yield Range References
Indole Core Synthesis Fischer Indole Synthesis Ketones, phenylhydrazines, BF3·OEt2 Reflux in acetic acid 50-75%
Trifluoromethyl Introduction Use of trifluoromethylated precursors or reagents CF3-substituted ketones or reagents Variable Moderate , inferred
N-Benzoylation Acylation with 4-chlorobenzoyl chloride 4-chlorobenzoyl chloride, NaH, DMF Room temperature High
One-Pot Tandem Synthesis (Alternative) CSA-mediated Ugi reaction and cyclization Aminoacetophenones, aldehydes, isocyanides 140 °C, several hours Moderate to high

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Chlorophenyl)(3-methyl-2-(trifluoromethyl)-1H-indol-1-YL)methanone, and what critical parameters influence yield?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including halogenation, coupling reactions, and indole ring functionalization. Key steps include the introduction of the trifluoromethyl group via nucleophilic substitution and the formation of the methanone bridge using Friedel-Crafts acylation. Critical parameters include:

  • Temperature : Controlled heating (60–80°C) to avoid decomposition of reactive intermediates .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of aromatic intermediates .
  • Catalysts : Lewis acids (e.g., AlCl₃) for acylation steps .
    • Yield Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >85% purity.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., chloro-phenyl and indole protons) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 378.05) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) detect impurities at <0.1% levels .

Advanced Research Questions

Q. How can X-ray crystallography and Hirshfeld surface analysis elucidate the molecular packing and intermolecular interactions of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal analysis reveals bond lengths (e.g., C-Cl: 1.74 Å) and dihedral angles between aromatic rings (e.g., 45° for indole-methanone alignment) .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···O contacts contribute 12% to crystal packing) .
    • Application : These methods resolve ambiguities in stereochemistry and predict solubility behavior .

Q. What experimental approaches can resolve contradictions in observed reactivity during functionalization reactions (e.g., unexpected byproducts under specific conditions)?

  • Methodological Answer :

  • Kinetic vs. Thermodynamic Control : Varying reaction temperatures (e.g., 25°C vs. reflux) to isolate intermediates .
  • In Situ Monitoring : Real-time FT-IR or Raman spectroscopy tracks reactive species .
  • Computational Modeling : Density Functional Theory (DFT) predicts regioselectivity in trifluoromethyl group reactions .

Q. How do substituent effects (e.g., chloro, trifluoromethyl groups) influence the compound’s electronic environment and reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Electron-Withdrawing Effects : The trifluoromethyl group reduces electron density on the indole ring, slowing electrophilic substitution but enhancing oxidative stability .
  • Steric Hindrance : The 3-methyl group directs coupling reactions to the 5-position of the indole ring .
    • Case Study : Suzuki-Miyaura coupling with aryl boronic acids proceeds at 60°C with Pd(PPh₃)₄ catalyst .

Q. What advanced analytical techniques are required to identify and quantify trace impurities or degradation products in synthesized batches?

  • Methodological Answer :

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Detects degradation products (e.g., hydrolyzed methanone derivatives) at ppm levels .
  • Solid-State NMR : Characterizes amorphous vs. crystalline impurities in bulk samples .
  • Reference Standards : Co-injection with authenticated impurities (e.g., (4-Chlorophenyl)(4-hydroxyphenyl)methanone) validates HPLC retention times .

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